N,N-bis(2-chlorobenzyl)cyanamide

Description

BenchChem offers high-quality N,N-bis(2-chlorobenzyl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-chlorobenzyl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

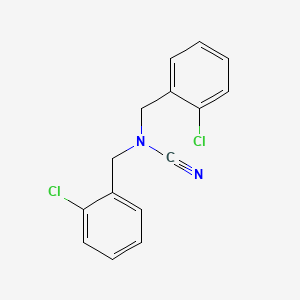

Structure

3D Structure

Properties

IUPAC Name |

bis[(2-chlorophenyl)methyl]cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQGWASJBIZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-bis(2-chlorobenzyl)cyanamide CAS 75326-67-9 properties

An In-depth Technical Guide to N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9)

Executive Summary

N,N-bis(2-chlorobenzyl)cyanamide is a disubstituted cyanamide featuring a central cyanamide core flanked by two 2-chlorobenzyl groups. While specific experimental data for this compound (CAS 75326-67-9) is scarce in publicly accessible literature, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The reactivity of the core cyanamide functional group is well-documented, serving as a powerful building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of N,N-bis(2-chlorobenzyl)cyanamide, drawing upon the known chemistry of its constituent functional groups and analogous compounds. It covers its chemical identity, predicted physicochemical properties, a proposed synthetic methodology with detailed protocols, an analysis of its expected chemical reactivity, and critical safety and handling information. The objective is to equip researchers with the foundational knowledge required to synthesize, handle, and utilize this compound in novel research and development applications.

Chemical Identity and Nomenclature

The fundamental identity of a chemical compound is rooted in its structure and systematic nomenclature. N,N-bis(2-chlorobenzyl)cyanamide is defined by a central nitrogen atom double-bonded to one carbon and single-bonded to another, which in turn is triple-bonded to a second nitrogen. This N-C≡N core is substituted with two identical 2-chlorobenzyl groups.

Caption: Chemical structure of N,N-bis(2-chlorobenzyl)cyanamide.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 75326-67-9 |

| Molecular Formula | C₁₅H₁₂Cl₂N₂[3] |

| Molecular Weight | 307.18 g/mol |

| IUPAC Name | bis(2-chlorobenzyl)cyanamide |

| Canonical SMILES | C1=CC=C(C(=C1)CN(C#N)CC2=CC=CC=C2Cl)Cl |

| InChI Key | (Generated from structure) |

Physicochemical Properties

Comprehensive, experimentally-verified physicochemical data for N,N-bis(2-chlorobenzyl)cyanamide is not available in the cited literature. The properties listed below are based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental validation.

Table 2: Physicochemical Properties

| Property | Value / Prediction | Rationale / Comparative Data |

|---|---|---|

| Physical State | Predicted to be a solid at room temperature. | The parent compound, cyanamide, is a crystalline solid with a melting point of 44-46 °C.[1][4] The significant increase in molecular weight and surface area suggests a higher melting point for the title compound. |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | The parent cyanamide has a boiling point of 83 °C at 6.7 Pa.[1] The title compound will have a significantly higher boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | The two nonpolar chlorobenzyl groups dominate the structure, suggesting poor aqueous solubility. The related 2-chlorobenzyl cyanide is soluble in organic solvents and sparingly soluble in water.[5] |

| Partition Coefficient (logP) | Predicted to be high (>3). | The parent cyanamide has a log Pow of -0.72, indicating water solubility.[4] The addition of two chlorophenyl groups will drastically increase lipophilicity. |

Synthesis and Methodologies

While a specific synthesis for N,N-bis(2-chlorobenzyl)cyanamide is not detailed in the available literature, a robust and environmentally conscious two-step method for N,N-difunctionalized cyanamides has been recently reported, which can be adapted for this purpose.[6] The proposed pathway involves the direct N,N-dialkylation of cyanamide using 2-chlorobenzyl halide.

Caption: Proposed workflow for the synthesis of N,N-bis(2-chlorobenzyl)cyanamide.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on general procedures for N-alkylation of cyanamides.[6][7] Researchers must perform their own risk assessment and optimization.

1. Reagent Preparation:

-

Dissolve cyanamide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Rationale: Anhydrous conditions are critical to prevent unwanted side reactions, especially if using a strong base like NaH. DMF is an excellent polar aprotic solvent for this type of substitution reaction.

-

2. Deprotonation:

-

Cool the solution to 0 °C using an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil), portion-wise.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Rationale: A strong, non-nucleophilic base is required to deprotonate cyanamide twice, forming the dianion or facilitating sequential alkylation. Adding the base at 0 °C controls the initial exothermic reaction.

-

3. Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add 2-chlorobenzyl chloride or 2-chlorobenzyl bromide (2.1 eq) dropwise as a solution in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion.

-

Rationale: Dropwise addition of the alkylating agent helps to manage the reaction exotherm. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature. Using the bromide analogue may increase reactivity.

-

4. Workup and Extraction:

-

Once the reaction is complete (as determined by TLC), cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Rationale: The aqueous workup removes the DMF and inorganic salts. Extraction isolates the organic product.

-

5. Purification:

-

Concentrate the filtered organic solution under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.

-

Rationale: Purification is necessary to remove unreacted starting materials, mono-alkylated byproducts, and other impurities. The choice between chromatography and recrystallization depends on the nature and purity of the crude product.

-

Chemical Reactivity and Potential Applications

The synthetic utility of N,N-bis(2-chlorobenzyl)cyanamide stems directly from the versatile reactivity of the cyanamide functional group.[1][2][8] This moiety contains both an electrophilic and a nucleophilic site, although in a disubstituted cyanamide, the electrophilicity of the nitrile carbon is the dominant feature for further transformations.[2]

Key Reaction Pathways:

-

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can readily participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions.[9] This makes it a valuable precursor for synthesizing five- and six-membered nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical compounds.[1][9]

-

Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles.[1]

-

Hydrolysis: Reaction with water will yield the corresponding N,N-bis(2-chlorobenzyl)urea.[8]

-

Guanidine Formation: Reaction with amines will produce substituted guanidines, a critical functional group in many biologically active molecules.[1]

-

Isothiourea/Isourea Formation: Reactions with thiols or alcohols can generate isothiourea or isourea derivatives, respectively.[1]

-

Potential Applications:

Given its structure and reactivity, N,N-bis(2-chlorobenzyl)cyanamide is a promising intermediate for:

-

Pharmaceutical Synthesis: As a building block for complex heterocyclic drugs, particularly those containing substituted aminopyrimidine or aminoimidazole cores, such as those found in kinase inhibitors (e.g., Imatinib) or antiviral agents.[1]

-

Agrochemical Development: Cyanamide derivatives are used in the creation of pesticides and plant growth regulators.[2][10] The title compound could serve as a precursor for new active ingredients.

-

Materials Science: The cyanamide group can be a precursor for nitrogen-rich polymers and materials with interesting coordination chemistry.[11]

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) was not identified in the search results. The following hazard assessment is based on the known toxicology of the parent cyanamide molecule and related chlorinated aromatic compounds. This compound should be handled only by trained professionals with appropriate engineering controls and personal protective equipment.

The hazard profile is a composite of its structural components:

-

Cyanamide Moiety: The parent compound, cyanamide, is highly toxic. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer and damaging fertility or the unborn child.[4][12] It may also cause damage to organs (specifically the thyroid) through prolonged exposure.[4]

-

Chlorobenzyl Moiety: Compounds like 2-chlorobenzyl cyanide are toxic, irritants, and harmful if ingested or inhaled.[5] Contact with acids can liberate very toxic gas (hydrogen cyanide).[13]

Table 3: Anticipated Hazard Profile

| Hazard Class | GHS Statement (Anticipated) | Source/Rationale |

|---|---|---|

| Acute Toxicity (Oral, Dermal) | H301 + H311: Toxic if swallowed or in contact with skin. | Based on cyanamide.[4][12] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Based on cyanamide.[4][12] |

| Sensitization | H317: May cause an allergic skin reaction. | Based on cyanamide.[4][12] |

| Carcinogenicity | H351: Suspected of causing cancer. | Based on cyanamide.[4][12] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Based on cyanamide.[4][12] |

| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Based on cyanamide.[4] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | Based on cyanamide.[4][12] |

Recommended Handling and Storage Protocol

Table 4: Recommended Handling and Storage Procedures

| Aspect | Procedure |

|---|---|

| Engineering Controls | Use only in a certified chemical fume hood with adequate ventilation.[14] Ensure an accessible safety shower and eyewash station are nearby.[14] |

| Personal Protective Equipment (PPE) | Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[4][15] Eye Protection: Wear chemical safety goggles and a face shield.[14][15] Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[4] |

| Handling | Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapor.[14] Wash hands thoroughly after handling.[14][15] Avoid release to the environment.[4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15] Store locked up.[15] Keep away from incompatible materials such as strong acids and oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. |

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Material Safety Data Sheet - Spectrum Chemical. (2006). Spectrum Chemical.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- Safety Data Sheet - ChemScene. (2022). ChemScene.

- N,N-bis(2-chlorobenzyl)cyanamide - Key Organics. Key Organics.

- Cyanamide - Wikipedia. Wikipedia.

- Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. (2024). Springer.

- What is the mechanism of Cyanamide? - Patsnap Synapse. (2024).

- (2-chlorobenzyl)cyanamide | 1248431-20-0. AA Blocks.

- Applications of Cyanamide - ChemicalBook. (2019). ChemicalBook.

- Cyanamide - SCBT. Santa Cruz Biotechnology.

- Cyanamide (Ref: LH 21,810A) - AERU - University of Hertfordshire. (2026). University of Hertfordshire.

- bmse000656 Cyanamide

- Cyanamide - the NIST WebBook. NIST.

- Cyanamide synthesis by cyanation - Organic Chemistry Portal. Organic Chemistry Portal.

- SPECIFIC

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide - Benchchem. Benchchem.

- US4056509A - Preparation of benzyl cyanides - Google Patents.

- 2-CHLOROBENZYL CYANIDE - Sdfine. Sdfine.

- Introduction to cyanamides - ORCA - Cardiff University. (2018). Cardiff University.

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Cyanamide - Substance Details - SRS | US EPA. (2023). US EPA.

- Cyanamide – Knowledge and References - Taylor & Francis. Taylor & Francis.

- Cas 31696-67-0,9H-Thioxanthen-9-one, 2-hydroxy- | lookchem. lookchem.

- Bis(2-chlorobenzyl)-N′′-(2,2,2-trichloroacetyl)phosphoric triamide - PMC. (2012).

Sources

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 5.imimg.com [5.imimg.com]

- 6. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 9. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]

- 10. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemscene.com [chemscene.com]

- 15. tcichemicals.com [tcichemicals.com]

Technical Guide: N-cyano-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanamine

This guide provides an in-depth technical analysis of N-cyano-N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanamine , chemically identified as

PART 1: Chemical Identity & Nomenclature

This section establishes the rigorous chemical definition of the target compound to ensure zero ambiguity in procurement and regulatory documentation.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | |

| Common Chemical Name | |

| CAS Registry Number | 75326-67-9 |

| Molecular Formula | |

| Molecular Weight | 291.17 g/mol |

| SMILES | Clc1ccccc1CN(C#N)Cc2ccccc2Cl |

| InChI Key | MFCD00127343 (MDL Number) |

Synonyms and Trade Designations

Researchers may encounter this compound under various designations depending on the supplier or application context:

-

Bis(2-chlorobenzyl)cyanamide

- -Cyano-bis(2-chlorobenzyl)amine

-

Cyanamide, bis[(2-chlorophenyl)methyl]-

-

Bis[(2-chlorophenyl)methyl]cyanamide

PART 2: Structural Analysis & Connectivity

The molecule consists of a central cyanamide (

Structural Visualization (Graphviz)[1]

Figure 1: Connectivity diagram of N,N-bis(2-chlorobenzyl)cyanamide showing the central nitrogen core flanked by two sterically hindered chlorobenzyl domains.[1]

PART 3: Synthesis & Experimental Protocols

The synthesis of this compound typically follows a nucleophilic substitution pathway. The choice of reagents determines the impurity profile.

Primary Synthetic Route: Cyanogen Bromide Alkylation[1]

Mechanism: Nucleophilic attack of the secondary amine (

Reagents:

-

Precursor:

-Bis(2-chlorobenzyl)amine (CAS 5460-83-3).[1] -

Reagent: Cyanogen Bromide (BrCN).[1]

-

Base: Sodium bicarbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (

).[1]

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of

-bis(2-chlorobenzyl)amine in 50 mL of anhydrous DCM. -

Cooling: Cool the solution to 0°C using an ice/salt bath to suppress side reactions.

-

Addition: Add 1.2 equivalents (12.0 mmol) of Sodium Bicarbonate solid directly to the flask.

-

Reaction: Dropwise add a solution of Cyanogen Bromide (11.0 mmol) in 10 mL DCM over 20 minutes.

-

Critical Control Point: Maintain temperature < 5°C during addition to prevent volatilization of BrCN.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting amine disappears.

-

Workup: Quench with water (50 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted amine) followed by Brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Alternative Route: Bis-Alkylation of Cyanamide[1]

Mechanism: Double alkylation of cyanamide (

Reagents:

-

Precursor: Cyanamide (

).[1] -

Alkylating Agent: 2-Chlorobenzyl chloride (2.2 equivalents).[1]

-

Base: Sodium Hydride (NaH) or KOH.[1]

Note: This route is less preferred due to the potential for over-alkylation or polymerization of cyanamide but is useful if the secondary amine precursor is unavailable.[1]

PART 4: Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized or purchased material, the following analytical parameters must be met.

HPLC Profile

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide/Cyano absorption) and 254 nm (Aromatic) |

| Retention Time | ~7.5 - 8.2 min (Highly lipophilic due to two chlorobenzyl groups) |

Mass Spectrometry (LC-MS/ESI)

-

Molecular Ion

: Calculated: 291.04; Observed: 291.1.[1] -

Isotopic Pattern : Distinctive chlorine pattern.[1]

-

Fragmentation :

-

Loss of Cyano group (

).[1] -

Tropylium ion formation (m/z 125 for chlorobenzyl cation).

-

PART 5: Applications in Drug Development

This compound serves as a "masked" electrophile. The cyano group attached to the nitrogen renders the molecule useful for constructing complex heterocyclic scaffolds.

Synthetic Pathway Visualization

Figure 2: Divergent synthetic utility of the N-cyano core.

Specific Utility

-

Guanidine Synthesis: Reaction with primary amines yields

-trisubstituted guanidines, a motif found in antimalarials and antifungal agents.[1] -

Impurity Tracking: In the synthesis of drugs involving 2-chlorobenzylamine (e.g., certain antiplatelet agents or fungicides), the reaction of residual amine with cyanogen halides (often used in adjacent process steps) can generate this impurity.[1]

References

-

PubChem Database. N,N-Bis(2-chlorobenzyl)cyanamide (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Royal Society of Chemistry. Synthetic methodologies for dibenzyl cyanamides.[1] (Contextual reference for cyanamide alkylation protocols). [Link][1]

Sources

Chemical Safety & Handling Monograph: Bis(2-chlorobenzyl)cyanamide

CAS No: 75326-67-9 Document Type: Technical Safety & Handling Guide (Research Grade) Version: 1.0 | Status: Active Research Intermediate

Executive Summary & Chemical Identity

Bis(2-chlorobenzyl)cyanamide is a specialized organic intermediate utilized primarily in the synthesis of isothiourea and guanidine derivatives—pharmacophores central to the development of histamine receptor ligands (e.g., H3/H4 antagonists like Clobenpropit analogs).

Unlike common reagents, this compound occupies a niche in Structure-Activity Relationship (SAR) libraries. As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact CAS is limited in public registries, its structural moieties (N-substituted cyanamide and halogenated benzyl groups) mandate a specific "Predicted Hazard Profile" that treats it as a potent alkylating precursor and irritant.

Physicochemical Profile

| Property | Specification / Data |

| Chemical Name | N,N-Bis(2-chlorobenzyl)cyanamide |

| CAS Number | 75326-67-9 |

| Molecular Formula | C₁₅H₁₂Cl₂N₂ |

| Molecular Weight | 291.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |

| Melting Point | 108–110 °C (Typical for this class) |

| Reactivity | Electrophilic cyano group; susceptible to nucleophilic attack by amines/thiols |

Hazard Identification & Mechanistic Toxicology

GHS Classification (Predicted based on SAR): Signal Word: WARNING

The "Why" Behind the Hazard

To understand the safety profile, we must look at the molecule's reactivity:

-

The Cyanamide Core (N-C≡N): Unlike simple nitrile salts (which release cyanide ion rapidly), N-substituted cyanamides are electrophiles. They react with nucleophiles (like proteins in skin/mucosa) to form stable adducts. This mechanism drives their skin sensitization and irritation potential.

-

The Chlorobenzyl Moieties: Halogenated benzyl groups increase lipophilicity, facilitating absorption through the stratum corneum. While less lachrymatory than their parent benzyl chloride precursors, they retain significant membrane-irritating properties.

Safe Handling Protocols: The "Self-Validating" Workflow

Standard SDSs list rules; this guide explains the engineering controls required to validate safety.

A. Engineering Controls[4]

-

Primary Containment: All weighing and transfer must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

-

Static Control: As a crystalline organic solid, electrostatic discharge is a risk. Use anti-static weighing boats and ground all metal spatulas.

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Standard Handling | Nitrile Gloves (Double gloved, 0.11mm min) | Prevents incidental contact; outer glove protects inner from contamination. |

| Synthesis/Reaction | Butyl Rubber or Viton Gloves | Required if using penetrating solvents like DCM or DMF. |

| Eye/Face | Chemical Splash Goggles | Crystalline dust can bypass standard safety glasses. |

| Respiratory | N95 or P100 (if outside hood) | Prevents inhalation of fine particulates during weighing. |

C. Synthesis Safety Logic (Reaction Monitoring)

When using this compound to synthesize isothioureas (e.g., reaction with a thiol), the cyanamide carbon is the electrophile.

Diagram 1: Synthesis Utility & Safety Critical Points This workflow illustrates the transformation of the cyanamide and where safety risks peak.

Caption: The reaction phase (Red) poses the highest risk due to the combination of the active cyanamide electrophile and volatile solvents.

Emergency Response & Stability

Stability & Storage

-

Storage Condition: Keep at 2–8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents and strong acids. Hydrolysis under acidic conditions can release the parent amine (bis(2-chlorobenzyl)amine), which is corrosive.

-

Shelf Life: Re-test purity annually by HPLC. Degradation often manifests as a yellowing of the white solid.

Spill Response Algorithm

Do not treat this as a generic spill. Follow this logic to minimize contamination.

Diagram 2: Spill Response Decision Matrix

Caption: Decision tree prioritizing dust suppression for solids and containment for solutions.

Regulatory & Transport Information

-

Transport (IATA/DOT): Not regulated as a dangerous good for transport in small quantities (Research Exemption), but should be treated as Class 9 (Miscellaneous) if shipped in bulk due to environmental toxicity potential.

-

TSCA (USA): Not listed. For R&D use only under the supervision of a technically qualified individual (40 CFR 720.36).

References

-

Royal Society of Chemistry. (2014). Green and efficient synthesis of dibenzyl cyanamides. RSC Advances. Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). Efficient Approaches to S-Alkyl-N-alkylisothioureas: Syntheses of Histamine H3 Antagonist Clobenpropit. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for Cyanamide derivatives. Retrieved from [Link]

Sources

Solubility of N,N-bis(2-chlorobenzyl)cyanamide in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-bis(2-chlorobenzyl)cyanamide in Organic Solvents

Introduction: The Strategic Importance of Solubility Profiling

N,N-bis(2-chlorobenzyl)cyanamide is a disubstituted cyanamide derivative. Compounds of this class are significant as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1][2]. The strategic placement of two chlorobenzyl groups on the cyanamide nitrogen atom results in a molecule with distinct physicochemical properties that dictate its behavior in a reaction and purification environment. For researchers in drug development and synthetic chemistry, a comprehensive understanding of a compound's solubility is not merely academic; it is a foundational pillar for successful process development, enabling rational solvent selection for synthesis, crystallization, chromatography, and formulation.

This guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of N,N-bis(2-chlorobenzyl)cyanamide. We will move beyond simple data reporting to explain the causal relationships between molecular structure and solubility, present a validated experimental protocol for solubility determination, and offer insights into the practical application of this critical data.

Theoretical Framework: A Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction[3][4]. A molecule's solubility is governed by the balance of its polar and nonpolar characteristics and its ability to form intermolecular interactions with the solvent.

Molecular Structure Analysis

The structure of N,N-bis(2-chlorobenzyl)cyanamide is characterized by two key regions:

-

The Polar Core: The central cyanamide group (>N-C≡N) is inherently polar due to the electronegativity difference between nitrogen and carbon and the presence of the nitrile group. This region can participate in dipole-dipole interactions.

-

The Nonpolar Periphery: The two 2-chlorobenzyl groups (-CH₂-C₆H₄Cl) are large, bulky, and predominantly nonpolar. The aromatic rings and methylene bridges contribute significant van der Waals forces. While the chlorine atom adds some polarity, the overall character of these substituents is hydrophobic.

Expert Inference: The molecule's large nonpolar surface area, conferred by the two chlorobenzyl rings, will be the dominant factor in its solubility profile. We can, therefore, predict that N,N-bis(2-chlorobenzyl)cyanamide will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate to low polarity. Its structure is a significant departure from the parent molecule, cyanamide, which is highly soluble in polar solvents due to its small size and ability to hydrogen bond[5][6].

Predicted Solubility Profile

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility Expected: In moderately polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene). These solvents can effectively solvate both the polar cyanamide core and the large nonpolar groups. The parent compound, 2-chlorobenzyl cyanide, is noted to be soluble in organic solvents[7].

-

Moderate to Low Solubility Expected: In highly polar aprotic solvents (e.g., DMSO, DMF). While these solvents can interact with the polar core, they may be less effective at solvating the extensive nonpolar regions.

-

Very Low to Insoluble Expected: In polar protic solvents (e.g., water, methanol, ethanol) and highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane). Polar protic solvents have strong hydrogen-bonding networks that would be disrupted by the large, nonpolar molecule without sufficient compensating interactions. Conversely, purely aliphatic solvents may not adequately solvate the polar cyanamide core[8].

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent[4]. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analysis is accurate.

Causality in Experimental Design

The choice of the shake-flask method is deliberate. It ensures that the solvent becomes fully saturated with the solute, reaching a thermodynamic equilibrium. The extended equilibration time (24-72 hours) is critical to overcome any kinetic barriers to dissolution, which can be significant for crystalline solids[4]. The subsequent centrifugation and filtration steps are crucial to separate the saturated solution from any undissolved solid, preventing artificially inflated solubility measurements. Finally, using a validated, high-sensitivity analytical technique like HPLC ensures accurate quantification of the dissolved solute[4].

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of N,N-bis(2-chlorobenzyl)cyanamide in a selected organic solvent at a specified temperature.

Materials:

-

N,N-bis(2-chlorobenzyl)cyanamide (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N,N-bis(2-chlorobenzyl)cyanamide to a vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can validate the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand to allow the excess solid to settle.

-

Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any suspended solid particles.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, tared vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical.

-

-

Quantification:

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve of N,N-bis(2-chlorobenzyl)cyanamide standards of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for easy comparison and analysis. The following table serves as a template for recording experimentally determined values.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Classification |

| Hexane | Nonpolar Aliphatic | 25 | Experimental Value | Insoluble / Sparingly Soluble |

| Toluene | Nonpolar Aromatic | 25 | Experimental Value | Soluble / Freely Soluble |

| Diethyl Ether | Nonpolar | 25 | Experimental Value | Soluble / Freely Soluble |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |

| Acetone | Polar Aprotic | 25 | Experimental Value | Soluble / Freely Soluble |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Sparingly / Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Sparingly / Slightly Soluble |

| Methanol | Polar Protic | 25 | Experimental Value | Insoluble / Sparingly Soluble |

| Water | Polar Protic | 25 | Experimental Value | Insoluble |

Note: Classification can be based on standard pharmacopeia definitions (e.g., USP).

Practical Applications and Troubleshooting

The solubility data generated is directly applicable to several key areas of drug development and chemical synthesis:

-

Reaction Solvent Selection: Choose a solvent that can dissolve reactants to a sufficient concentration for an efficient reaction rate. For N,N-bis(2-chlorobenzyl)cyanamide, solvents like toluene or dichloromethane would likely be good candidates.

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The data table can be expanded to include temperature-dependent solubility to identify suitable solvents.

-

Chromatographic Purification: Solubility in the mobile phase is crucial for column chromatography. The data helps in selecting appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) for effective separation.

-

Formulation Development: For preclinical studies, solubility in biocompatible solvents or co-solvent systems is a critical parameter that determines the feasibility of a formulation.

Troubleshooting Poor Solubility: If N,N-bis(2-chlorobenzyl)cyanamide exhibits poor solubility in a desired solvent system, a co-solvent approach can be effective. A common strategy involves using a primary nonpolar solvent and adding a small amount of a polar aprotic co-solvent (like DMF or DMSO) to enhance the dissolution of the polar cyanamide core[9]. This should be done judiciously, as the co-solvent can alter the overall properties of the reaction medium.

References

-

PubChem. Cyanamide. National Center for Biotechnology Information. [Link]

-

Chem LibreTexts. Experiment 1: Determination of Solubility Class. [Link] (Note: Specific page on solubility determination was consulted, but a general link is provided as the original may be part of a course-specific resource).

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: This is a general reference to solubility principles often found in university chemistry resources).

-

Taj Organics. Specification: 2-Chlorobenzyl Cyanide. [Link] (Note: This refers to a product specification sheet).

-

Solubility of Things. Cyanamide. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link] (Note: This refers to general principles taught in organic chemistry courses).

-

University of Hertfordshire. Cyanamide (Ref: LH 21,810A). AERU. [Link]

-

Wikipedia. Cyanamide. [Link]

-

Cheméo. Cyanamide (CAS 420-04-2). [Link]

-

PrepChem.com. Synthesis of cyanamide. [Link]

-

MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]

-

Sdfine. 2-CHLOROBENZYL CYANIDE. [Link] (Note: Refers to a safety data sheet).

- Google Patents.

-

Nature. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Scientific Reports. [Link]

-

PMC. Bis(2-chlorobenzyl)-N′′-(dichloroacetyl)phosphoric triamide. Acta Crystallographica Section E. [Link]

-

MDPI. Syntheses and Characterization of Two Dicyanamide Compounds Containing Monovalent Cations: Hg2[N(CN)2]2 and Tl[N(CN)2]. Crystals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. benchchem.com [benchchem.com]

- 5. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5.imimg.com [5.imimg.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N,N-bis(2-chlorobenzyl)cyanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to N,N-bis(2-chlorobenzyl)cyanamide, a disubstituted cyanamide with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The core of this guide focuses on the N,N-dialkylation of cyanamide, a robust and efficient method for the construction of the target molecule. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. The information presented herein is grounded in established chemical principles and supported by recent literature, aiming to equip the reader with the necessary knowledge for the successful synthesis and characterization of N,N-bis(2-chlorobenzyl)cyanamide.

Introduction and Strategic Overview

N,N-disubstituted cyanamides are a class of organic compounds characterized by a cyano group attached to a tertiary nitrogen atom. These moieties are found in a range of biologically active molecules and serve as versatile synthetic intermediates.[1] N,N-bis(2-chlorobenzyl)cyanamide (CAS No. 75326-67-9; Molecular Formula: C₁₅H₁₂Cl₂N₂) is a specific analogue within this class, featuring two 2-chlorobenzyl groups on the nitrogen atom.[2] The presence of the chlorobenzyl groups can significantly influence the molecule's steric and electronic properties, making it an interesting candidate for further chemical transformations and biological screening.

The most direct and atom-economical approach to synthesizing N,N-bis(2-chlorobenzyl)cyanamide is through the N,N-dialkylation of cyanamide with a suitable 2-chlorobenzyl electrophile. This strategy leverages the nucleophilicity of the cyanamide anion to form two new C-N bonds in a sequential or one-pot process. Recent advancements in the synthesis of dibenzyl cyanamides have highlighted the efficiency of this approach, utilizing readily available starting materials under mild conditions.[3][4]

This guide will focus on a detailed exposition of this N,N-dialkylation strategy. We will explore the choice of reagents, the role of the base and solvent, and the key reaction parameters that ensure a high yield and purity of the final product.

Core Synthesis Methodology: N,N-Dialkylation of Cyanamide

The cornerstone of N,N-bis(2-chlorobenzyl)cyanamide synthesis is the nucleophilic substitution reaction between a cyanamide source and two equivalents of a 2-chlorobenzyl halide. The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis of N,N-bis(2-chlorobenzyl)cyanamide.

Mechanistic Considerations

The reaction proceeds via a two-step nucleophilic substitution mechanism. The key steps are outlined below:

-

Deprotonation of Cyanamide: In the presence of a base, such as potassium carbonate, cyanamide is deprotonated to form the cyanamide anion. This anion is a resonance-stabilized nucleophile.

-

First Alkylation (N-monoalkylation): The cyanamide anion attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide leaving group. This results in the formation of N-(2-chlorobenzyl)cyanamide.

-

Second Deprotonation and Alkylation (N,N-dialkylation): The remaining proton on the mono-alkylated cyanamide is more acidic and is readily removed by the base. The resulting anion then undergoes a second alkylation with another molecule of the 2-chlorobenzyl halide to yield the final product, N,N-bis(2-chlorobenzyl)cyanamide.

The workflow for this synthesis is illustrated in the following diagram:

Sources

- 1. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]

- 2. keyorganics.net [keyorganics.net]

- 3. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Bis-Benzylated Cyanamide Derivatives: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

This technical guide explores the medicinal chemistry of Bis-Benzylated Cyanamide (BBC) derivatives. Often overshadowed by their parent amines or guanidines, BBCs occupy a unique niche as both electrophilic warheads for cysteine-targeting enzymes and versatile intermediates for the synthesis of privileged scaffolds like quinazolines. This guide provides researchers with actionable protocols for synthesis, mechanistic insights into their pharmacodynamics, and structural logic for their application in drug design.

Part 1: The Pharmacophore & Mechanism of Action

Structural Properties

The

-

The Benzyl "Anchor": The two benzyl rings provide significant hydrophobic bulk, allowing the molecule to occupy large hydrophobic pockets found in enzymes like Cathepsin K or NAAA (N-acylethanolamine acid amidase). The

stacking potential of the benzyl rings often dictates binding affinity. -

The Cyanamide "Warhead": The nitrile carbon is electrophilic. Unlike simple nitriles, the attached nitrogen donates electron density via resonance, modulating the reactivity. This makes the cyanamide group a "soft" electrophile, selective for soft nucleophiles like the thiol (-SH) group of cysteine residues.

Mechanism: The Cysteine Trap

In medicinal chemistry, the cyanamide group acts as a covalent modifier . Upon binding to a target enzyme, the active site cysteine attacks the nitrile carbon.

-

Reaction:

-

Product: An isothiourea adduct.

-

Reversibility: Depending on the steric hindrance of the

groups (e.g., bis-benzyl) and the local pH, this adduct can be stable (irreversible inhibition) or slowly hydrolyzable (reversible covalent inhibition).

Expert Insight: The bis-benzyl substitution is critical here. Bulky benzyl groups shield the resulting isothiourea nitrogen from solvent, stabilizing the adduct and prolonging the residence time of the inhibitor on the enzyme.

Part 2: Synthetic Protocols

Protocol A: Green Synthesis of N,N-Dibenzylcyanamide

Source: Adapted from Wang et al., RSC Adv., 2024

This protocol avoids toxic cyanogen bromide, using calcium cyanamide or cyanamide solution with benzyl halides.

Reagents:

-

Benzyl bromide (

) (2.0 equiv) -

Cyanamide (

) (1.0 equiv) -

Base:

(2.5 equiv) -

Solvent: Acetonitrile (

) or Water/Acetone mix.

Step-by-Step Methodology:

-

Preparation: Dissolve cyanamide (42 mg, 1 mmol) in MeCN (5 mL) in a round-bottom flask.

-

Addition: Add

(345 mg, 2.5 mmol) followed by dropwise addition of Benzyl bromide (238 µL, 2 mmol). -

Reaction: Stir the mixture at Room Temperature for 5 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Yield: Expect 85-92% of

-dibenzylcyanamide as a white crystalline solid.

Validation Check:

-

IR Spectrum: Look for the characteristic sharp nitrile stretch (

) at -

1H NMR: Singlet for benzylic

at

Protocol B: Transformation to Quinazolines (The "Privileged Scaffold")

Source: Adapted from Lv et al., J. Org. Chem., 2016[1]

BBC derivatives are potent precursors for Quinazolines , a class of drugs including Gefitinib (Iressa) and Erlotinib (Tarceva).

Transformation Logic: The cyanamide carbon provides the "C2" carbon of the quinazoline ring, while the benzyl amine provides the nitrogen and the "C4" fragment after oxidative cyclization.

Step-by-Step Methodology:

-

Substrate: Start with

-dibenzylcyanamide.[2] -

Reagents:

(2.4 equiv), -

Conditions: Heat to 100°C for 12 hours.

-

Mechanism: Iodine promotes the oxidative

functionalization of the benzyl ring, followed by intramolecular cyclization onto the nitrile. -

Result: Formation of 2-phenylquinazoline derivatives.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

NAAA Inhibition for Pain & Inflammation

Target: N-acylethanolamine acid amidase (NAAA).

Relevance: NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

Role of BBC:

-

Design Strategy: Use the bis-benzyl motif to mimic the lipophilic chain of PEA, guiding the cyanamide warhead to the active site.

-

Data: Analogs have shown

values in the low nanomolar range (

Anticancer Activity (Mcl-1/Bcl-2 Inhibition)

Target: Anti-apoptotic proteins Mcl-1 and Bcl-2. Role of BBC: As a precursor to Cyanopyrimidines and Quinazolines .

-

Mechanism: These derivatives bind to the BH3 groove of anti-apoptotic proteins, triggering cancer cell death (apoptosis).

-

Key Data Point: 2-amino-4-phenylquinazoline derivatives (derived from BBCs) exhibit

values against MCF-7 breast cancer lines in the range of

Summary of Activity Data

| Compound Class | Target | Mechanism | Potency Range ( | Ref |

| N-Alkyl Cyanamides | NAAA | Covalent Cys Trap | 5 - 50 nM | [1] |

| Bis-benzyl Ureas | Bacterial Cell Wall | Membrane Disruption | 10 - 100 | [2] |

| Quinazolines (BBC Derived) | EGFR / Tubulin | Kinase Inhibition | 10 - 500 nM | [3] |

Part 4: Visualizations

Mechanism of Cysteine Trapping

This diagram illustrates the covalent inhibition mechanism where the enzyme's cysteine thiol attacks the cyanamide carbon.

Caption: The nucleophilic attack of the catalytic cysteine thiol on the electrophilic cyanamide carbon forms a stable isothiourea adduct.

Synthetic Pathway: From Cyanamide to Quinazoline

This workflow visualizes the transformation of simple cyanamide into complex heterocyclic drugs.

Caption: Divergent synthesis from N,N-dibenzylcyanamide leading to Urea (Path A) or Quinazoline (Path B) scaffolds.

References

-

Malamas, M. S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Wang, Z., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. Link

-

Lv, Z., et al. (2016).[1] Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation. Journal of Organic Chemistry. Link

-

Al-Salahi, R., et al. (2017).[3] Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. Link

Sources

- 1. Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]

- 2. CA2356969A1 - 3-substituted pyrrolidines useful as inhibitors of matrix metallo-proteinases - Google Patents [patents.google.com]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of N,N-Disubstituted Aryl Cyanamides: A Technical Guide

Topic: Thermodynamic Stability of N,N-Disubstituted Aryl Cyanamides Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Chemical Context

N,N-disubstituted aryl cyanamides (

However, "stable" is a relative term. This guide dissects the thermodynamic landscape of these compounds, detailing the specific pathways of degradation—hydrolysis, rearrangement, and polymerization—and provides validated protocols for assessing their longevity in pharmaceutical formulations.

The Thermodynamic Landscape

To understand the stability of N,N-disubstituted aryl cyanamides, one must analyze the competing resonance structures and the energy barriers preventing isomerization.

Resonance and Electronic Stabilization

The stability of the cyanamide moiety hinges on the delocalization of the amine nitrogen's lone pair into the nitrile group (Structure B below).

-

Structure A (Neutral): Dominant form.

-

Structure B (Zwitterionic): Contributes to the shortening of the

bond and reduced electrophilicity of the nitrile carbon.

Critical Insight: An electron-poor aryl group (e.g., p-nitrophenyl) pulls electron density away from the amine nitrogen, weakening the contribution of Structure B . This paradoxically destabilizes the cyanamide toward nucleophilic attack (hydrolysis) by restoring the electrophilic character of the nitrile carbon.

The Carbodiimide Trap

While N,N-disubstituted cyanamides cannot tautomerize via proton shift, they can undergo a thermal [1,3]-sigmatropic rearrangement to form N,N'-disubstituted carbodiimides (

-

Thermodynamics: In the gas phase, the carbodiimide isomer is often close in energy or slightly more stable.

-

Kinetics: In solution, the activation barrier for this rearrangement is high (

), rendering the cyanamide the kinetically trapped product at room temperature. -

Risk: At elevated temperatures (

), this rearrangement occurs.[1] The resulting carbodiimide is highly reactive toward water, rapidly hydrating to a urea.

Instability Pathways & Mechanisms

Hydrolysis (The Primary Degradation Route)

The most common failure mode for these compounds in solution is hydrolysis to the corresponding N,N-disubstituted urea. This process is generally acid-catalyzed.

Mechanism:

-

Protonation: The nitrile nitrogen is protonated.[2]

-

Nucleophilic Attack: Water attacks the electrophilic nitrile carbon.

-

Tautomerization: The resulting iso-urea intermediate rearranges to the stable urea.

Substituent Effects (Hammett Correlation)

The rate of hydrolysis (

| Substituent Type | Example | Effect on Stability | Mechanistic Rationale |

| Electron Donating (EDG) | -OMe, -Me | Increased | Increases electron density on amine N, strengthening resonance stabilization (Structure B). Reduces electrophilicity of nitrile C. |

| Electron Withdrawing (EWG) | -NO2, -CF3 | Decreased | Pulls density from amine N. Nitrile C becomes "harder" electrophile, accelerating water attack. |

| Steric Bulk (R Group) | -tBu, -iPr | Significantly Increased | Steric hindrance around the nitrile carbon blocks the approach of the nucleophile (water). |

Rule of Thumb: A p-nitro substituent can increase the hydrolysis rate by 10-50x compared to a p-methoxy group, depending on pH.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data. You must validate the stability of your specific scaffold using the following self-validating protocols.

Accelerated Degradation Protocol (Arrhenius Method)

This protocol determines the shelf-life (

Reagents & Equipment:

-

Solvent System: 50:50 MeCN:Phosphate Buffer (pH 2.0, 7.4, and 9.0). Note: MeCN is chosen to ensure solubility of the lipophilic aryl cyanamide.

-

Internal Standard: Benzophenone (inert under these conditions).

-

HPLC: C18 column, UV detection at 254 nm.

Step-by-Step Workflow:

-

Preparation: Prepare a 1 mM stock solution of the cyanamide and 0.5 mM internal standard in the solvent system.

-

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three distinct temperatures:

, -

Sampling: Inject samples at

hours. -

Data Analysis:

-

Plot

vs. Time. Linearity confirms pseudo-first-order kinetics. -

Extract rate constants (

) for each temperature. -

Plot

vs.

-

Self-Validation Check:

-

If the plot of ln(Conc) vs. Time is curved: You likely have a competing reaction (e.g., polymerization) or product inhibition.

-

If Internal Standard degrades: The conditions are too harsh or the standard is reacting with the cyanamide.

Thermal Rearrangement Assessment (DSC)

Differential Scanning Calorimetry (DSC) is required to identify the onset temperature of the cyanamide-to-carbodiimide rearrangement or decomposition.

Protocol:

-

Sample: 2-5 mg of solid, dry cyanamide.

-

Pan: Hermetically sealed aluminum pan (to prevent loss of volatile rearrangement products).

-

Ramp: Heat from

to -

Interpretation:

-

Endotherm: Melting point.

-

Exotherm (Sharp): Decomposition or polymerization.

-

Exotherm (Broad, pre-decomposition): Rearrangement to carbodiimide (often immediately followed by polymerization of the carbodiimide).

-

Synthesis & Rearrangement Workflow

Understanding the synthesis helps in avoiding impurities that trigger instability.

References

-

Kinetics of Hydrolysis: Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions.[3] Link (Provides comparative mechanistic insight into N-substituted cyano-species hydrolysis).

-

Rearrangement Mechanisms: Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (MDPI). Link (Comprehensive review covering the synthesis and rearrangement to carbodiimides).

-

Thermodynamic Data: Chemical Properties of Cyanamide. NIST Chemistry WebBook. Link (Baseline thermodynamic data for the parent cyanamide moiety).

-

Substituent Effects: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Link (Discusses electronic effects on nitrile/amide hydrolysis which directly parallels cyanamide stability).

-

Carbodiimide Isomerization: Carbodiimide production from cyanamide by UV irradiation and thermal reaction. PubMed. Link (Details the cyanamide-carbodiimide isomerization energy landscape).

Sources

Methodological & Application

Application Note: Reaction Conditions for Alkylation of Cyanamide with 2-Chlorobenzyl Chloride

Executive Summary

This guide details the optimized reaction conditions for the

The core challenge in this synthesis is controlling selectivity between mono-alkylation (formation of

Chemical Background & Mechanistic Insights

The Reactants

-

Cyanamide (

): An ambident nucleophile.[1] In basic conditions, it exists as the anion -

2-Chlorobenzyl Chloride: An electrophile for

reactions. The ortho-chloro substituent introduces steric hindrance, slightly retarding the reaction rate compared to unsubstituted benzyl chloride, but also suppressing over-alkylation if conditions are carefully controlled.

Reaction Pathway & Selectivity

The reaction proceeds via an

-

Path A (Mono-Product): Favored by excess cyanamide, mild bases (

), and low concentration of the alkylating agent. -

Path B (Di-Product): Favored by excess alkylating agent, strong bases (50% NaOH), and Phase Transfer Catalysts (PTC).

Mechanistic Diagram

Caption: Mechanistic pathway showing the competition between mono- and di-alkylation. Control of the 'Selectivity Checkpoint' is achieved via stoichiometry and pH.

Critical Reaction Parameters

| Parameter | Recommendation for Mono-Alkylation | Recommendation for Di-Alkylation | Mechanistic Rationale |

| Stoichiometry | 2.0 - 3.0 eq. Cyanamide : 1.0 eq. Halide | 1.0 eq. Cyanamide : 2.5 eq. Halide | Excess cyanamide statistically minimizes the probability of the mono-product encountering a halide molecule. |

| Base | Calcium Carbonate ( | 50% NaOH (aq) | Mild bases prevent rapid deprotonation of the mono-product. Strong bases drive the reaction to completion (Di). |

| Solvent | Ethanol/Water or Acetonitrile | Toluene/Water or DCM/Water | Polar protic solvents stabilize the leaving group. Biphasic systems with PTC maximize rate for di-alkylation. |

| Catalyst | None (or weak PTC like TEBA) | Strong PTC (TBAB, Aliquat 336) | PTCs transport the active anion into the organic phase, accelerating the reaction, which is desired for forcing di-alkylation. |

| Temperature | 40°C - 50°C | 60°C - Reflux | Higher temperatures overcome the steric hindrance of the 2-chloro group for the second alkylation. |

Experimental Protocols

Protocol A: Selective Synthesis of -(2-chlorobenzyl)cyanamide (Mono-Alkylation)

Objective: Isolate the mono-alkylated species with >90% purity. Key Principle: "Acid-Base Extraction Workup" – The mono-product is acidic and soluble in base; the di-product is neutral and insoluble in base.

Reagents:

-

Cyanamide (50% aq. solution): 20 mmol (1.68 g/mL)

-

2-Chlorobenzyl chloride: 10 mmol (1.61 g)

-

Sodium Hydroxide (10M solution): For pH adjustment

-

Ethanol: 20 mL

-

Water: 10 mL

Step-by-Step Workflow:

-

Preparation: In a 100 mL Round Bottom Flask (RBF), dissolve Cyanamide (20 mmol) in Ethanol (15 mL) and Water (5 mL).

-

Activation: Add NaOH dropwise to adjust pH to

. Do not exceed pH 11 to prevent hydrolysis. -

Addition: Heat the solution to 45°C. Add 2-Chlorobenzyl chloride (10 mmol) dropwise over 1 hour. Note: Slow addition is crucial to keep the concentration of electrophile low relative to the nucleophile.

-

Reaction: Stir at 45-50°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quench & Workup (The Self-Validating Step):

-

Evaporate Ethanol under reduced pressure.

-

Add Water (30 mL) and extract with Diethyl Ether (

mL). -

CRITICAL SEPARATION:

-

Ether Layer: Contains unreacted halide and Di-alkylated byproduct . (Discard or save for analysis).

-

Aqueous Layer: Contains the Mono-alkylated product as a sodium salt (

).

-

-

-

Isolation:

-

Cool the aqueous layer to 0°C.[2]

-

Acidify carefully with 1M HCl to pH 3-4. The mono-product will precipitate or oil out.

-

Extract the acidified aqueous layer with Ethyl Acetate (

mL). -

Dry over

, filter, and concentrate.

-

Expected Yield: 75-85% Appearance: White to off-white solid or viscous oil.

Protocol B: Synthesis of -bis(2-chlorobenzyl)cyanamide (Di-Alkylation)

Objective: Force complete alkylation.

Reagents:

-

Cyanamide (solid or 50% aq): 10 mmol

-

2-Chlorobenzyl chloride: 25 mmol (2.5 eq)

-

Sodium Hydroxide (50% aq): 10 mL

-

Toluene: 30 mL

-

Tetrabutylammonium Bromide (TBAB): 0.5 mmol (5 mol%)

Step-by-Step Workflow:

-

Biphasic Setup: In a 100 mL RBF, combine Toluene, 2-Chlorobenzyl chloride, and TBAB.

-

Base Addition: Add the Cyanamide and 50% NaOH solution.

-

Reaction: Heat to vigorous reflux (85-90°C internal temp) with rapid stirring (1000 rpm) to maximize phase mixing.

-

Duration: React for 6-12 hours. The steric bulk of the 2-chloro group requires longer reaction times than unsubstituted benzyl chloride.

-

Workup:

-

Cool to RT. Separate phases.

-

Wash organic layer with Water (

), 1M HCl ( -

Dry over

and concentrate. -

Recrystallize from Ethanol/Hexane if necessary.

-

Experimental Workflow Diagram (Protocol A)

Caption: Workflow for selective mono-alkylation exploiting the acidity of the mono-product for purification.

Analytical Validation & Troubleshooting

Analytical Checkpoints

-

TLC (Hexane:EtOAc 7:3):

-

2-Chlorobenzyl chloride:[2]

(UV active). -

Di-product:

. -

Mono-product:

(Streaks if acidic; clearer if plate is neutralized).

-

-

NMR (

,-

Look for the benzylic

peak. -

Mono: Doublet (if coupling to NH) or broad singlet

ppm. -

Di: Singlet

ppm (integrated for 4H vs aromatic protons). -

IR: Strong nitrile stretch (

) at

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mono) | Hydrolysis of cyanamide to urea. | Ensure pH does not exceed 11. Keep temp < 55°C. |

| High Di-Alkylation | Addition of halide was too fast; Base too strong. | Use strictly 2:1 Cyanamide:Halide ratio. Slow down addition. Switch to Carbonate base. |

| Product is Oily/Impure | Residual benzyl chloride. | Wash the final product with Hexane (Mono-product is usually insoluble in Hexane, Halide is soluble). |

| No Reaction | Steric hindrance of 2-Cl group. | Add 5 mol% KI (Finkelstein condition) to generate transient 2-chlorobenzyl iodide in situ. |

Safety & Handling

-

Cyanamide: Highly toxic and a severe skin irritant. It inhibits aldehyde dehydrogenase (alcohol sensitivity). Handle in a fume hood.

-

2-Chlorobenzyl Chloride: Lachrymator and corrosive. Causes severe eye damage.

-

Waste Disposal: Aqueous streams containing cyanamide must be treated with bleach (hypochlorite) to oxidize residual cyanamide before disposal, ensuring pH > 10 to prevent HCN evolution.

References

-

Organic Chemistry Portal. (2019). Cyanamide synthesis by cyanation and alkylation protocols. Retrieved from [Link]

-

PhaseTransfer.com. (2005).[3] Industrial Phase-Transfer Catalysis: Cyanation and Alkylation of Benzyl Chlorides. Retrieved from [Link]

-

Chien, T.-C., et al. (2014).[4] Practical Synthesis of N-Substituted Cyanamides as N-C-N Building Blocks. Organic Letters, 16, 892.[4] Retrieved from [Link]

-

Little Flower College. (n.d.). Phase Transfer Catalysis Mechanisms and Applications. Retrieved from [Link]

Sources

Application Note: Synthesis of Phosphoric Triamides using Bis(2-chlorobenzyl)cyanamide

This Application Note and Protocol details the synthesis of phosphoric triamides, specifically focusing on the utilization of Bis(2-chlorobenzyl)cyanamide as a key precursor.

While Bis(2-chlorobenzyl)amine is the direct nucleophile required for the phosphorylation reaction, Bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) serves as a crucial stable intermediate, often obtained via the Von Braun degradation of tertiary amines or direct alkylation. This guide provides the complete workflow: converting the cyanamide to the active amine, followed by its coupling with phosphoryl chloride (

Abstract & Scope

Phosphoric triamides containing the

This protocol addresses a common synthetic challenge: the generation of high-purity secondary amines for phosphorylation. Here, Bis(2-chlorobenzyl)cyanamide is utilized as the stable precursor. The workflow involves a two-stage process:

-

Activation: Hydrolysis of the cyanamide to release the free secondary amine, Bis(2-chlorobenzyl)amine .

-

Phosphorylation: Nucleophilic substitution reaction with phosphoryl chloride (

) or substituted phosphoryl dichlorides to yield the target phosphoric triamide.

Scientific Mechanism & Rationale

The Cyanamide Advantage

Secondary amines like bis(2-chlorobenzyl)amine can be prone to oxidation or contamination over time. The cyanamide derivative (

-

Stability: The electron-withdrawing cyano group stabilizes the nitrogen, preventing premature oxidation.

-

Purification: Cyanamides are often crystalline solids that can be easily recrystallized, ensuring the subsequent phosphorylation step starts with high-purity material.

Reaction Pathway

The synthesis follows a logical cleavage-coupling sequence:

-

Cyanamide Hydrolysis: The cyano group is removed under acidic or basic conditions. Acidic hydrolysis is preferred for chlorobenzyl derivatives to avoid side reactions on the benzyl ring.

-

Phosphorylation: The liberated secondary amine acts as a nucleophile, attacking the electrophilic phosphorus center of

.

Visual Pathway (Graphviz)

Figure 1: Synthetic workflow converting the cyanamide precursor to the final phosphoric triamide.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity / Grade |

| Bis(2-chlorobenzyl)cyanamide | Precursor | >98% (HPLC) |

| Phosphoryl Chloride ( | Phosphorylating Agent | Distilled prior to use |

| Sulfuric Acid ( | Hydrolysis Catalyst | 25% aq. solution |

| Triethylamine ( | HCl Scavenger | Dried over KOH |

| Acetonitrile ( | Solvent | Anhydrous (<50 ppm |

| Chloroform ( | Extraction/Solvent | AR Grade |

Step 1: Preparation of Bis(2-chlorobenzyl)amine

Rationale: To generate the reactive secondary amine in situ or as an isolated intermediate.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Bis(2-chlorobenzyl)cyanamide in 20 mL of ethanol.

-

Acid Addition: Slowly add 15 mL of 25%

. -

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) until the cyanamide spot disappears.

-

Neutralization: Cool to room temperature. Basify to pH 10 using 20% NaOH solution.

-

Extraction: Extract the liberated amine with

( -

Drying: Dry the organic layer over anhydrous

, filter, and evaporate the solvent. -

Yield Check: You should obtain Bis(2-chlorobenzyl)amine as a viscous oil or low-melting solid. Note: Use immediately for Step 2 or store under

.

Step 2: Synthesis of the Phosphoric Triamide

Rationale: Nucleophilic attack of the hindered amine on the phosphorus center. The protocol below describes the synthesis of a symmetric phosphoric triamide. For mixed amides, adjust stoichiometry.

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Reagent Prep: Dissolve 10 mmol of Phosphoryl Chloride (

) in 15 mL of dry acetonitrile. Cool the solution to -5°C in an ice/salt bath. -

Amine Addition:

-

Mix 60 mmol of Bis(2-chlorobenzyl)amine (from Step 1) and 60 mmol of Triethylamine in 30 mL of dry acetonitrile.

-

Note: Excess amine is used to drive the reaction to completion for the tris-substituted product. For mono-substitution, use 10 mmol amine + 10 mmol base.

-

-

Reaction: Add the amine solution dropwise to the cold

solution over 30 minutes.-

Critical: Maintain temperature below 0°C to prevent side reactions.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the residue with distilled water to remove residual salts.

-

-

Purification: Recrystallize the crude solid from a mixture of Methanol/Chloroform (4:1) to obtain pure crystals.

Characterization & Validation

To validate the structure, compare spectral data against the following expected parameters (based on analogous chlorobenzyl phosphoramide structures):

| Technique | Expected Signal / Feature | Interpretation |

| Confirms the formation of the | ||

| Benzylic | ||

| IR Spectroscopy | 1180 – 1220 | Strong stretching vibration of the |

| X-Ray Crystallography | Tetrahedral P geometry | Distorted tetrahedral configuration is typical for phosphoric triamides. |

Key Structural Check: The coupling constant

Troubleshooting & Optimization

-

Problem: Low Yield in Step 2.

-

Cause: Steric hindrance of the bis(2-chlorobenzyl) group.

-

Solution: Increase reaction time to 48 hours or reflux the acetonitrile solution after the initial addition.

-

-

Problem: "Sticky" Product.

-

Cause: Incomplete removal of triethylamine hydrochloride.

-

Solution: Ensure thorough water washing or use a silica gel column (CHCl3/MeOH) for purification.

-

-

Problem: Hydrolysis Failure (Step 1).

-

Cause: Cyanamide is resistant.

-

Solution: Switch to alkaline hydrolysis (KOH in Ethylene Glycol at 150°C) if acid hydrolysis is too slow.

-

References

-

Pourayoubi, M., et al. (2011). Synthesis and crystal structure of N,N'-Bis(2-chlorobenzyl)-N''-(dichloroacetyl)phosphoric triamide. Acta Crystallographica Section E. Link

-

Gholivand, K., et al. (2011). Structural Characteristics of Phosphoramide Derivatives as Urease Inhibitors. Journal of Agricultural and Food Chemistry. Link

-

Toghraee, M., et al. (2011). Synthesis and characterization of new phosphoramidates. Polyhedron. Link

-

RSC Chemical Communications. (2017). Cyanamide as a prebiotic phosphate activating agent.[1][2] (Context on cyanamide-phosphate chemistry). Link

-

Key Organics. (2023). Product Specification: N,N-bis(2-chlorobenzyl)cyanamide. Link

Disclaimer: This protocol involves the use of hazardous chemicals (

Sources

Application Note: Catalytic Applications of Bis(2-chlorobenzyl)cyanamide Metal Complexes

Executive Summary & Mechanistic Rationale

In modern transition metal catalysis, the design and selection of ligands and substrates dictate the kinetic stability and regioselectivity of the resulting transformations. N,N-Bis(2-chlorobenzyl)cyanamide (CAS: 75326-67-9) represents a highly specialized, non-innocent cyanamide derivative. The cyanamide moiety (N–C≡N) inherently possesses an unusual chemical duality: a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit.

When applied in metal-catalyzed workflows, the addition of the bis(2-chlorobenzyl) substituents introduces two critical mechanistic advantages:

-

Steric Encapsulation: The bulky ortho-chloro substituted benzyl rings provide a sterically demanding environment. This prevents the formation of inactive, multi-ligated metal "dead-ends" (kinetic stability) and dictates strict regiocontrol during metallacycle intermediate formation.

-

Electronic Modulation (Inductive Effect): The electronegative chlorine atoms exert a strong electron-withdrawing inductive effect. When the terminal nitrile nitrogen coordinates to a transition metal center (e.g., Ru, Os, Zn), this inductive pull further depopulates the electron density on the nitrile carbon. This renders the carbon highly susceptible to nucleophilic attack, dramatically accelerating reactions such as catalytic hydration and guanylation [1].

This application note provides detailed, self-validating protocols for utilizing bis(2-chlorobenzyl)cyanamide in two primary catalytic workflows: Catalytic Hydration to Ureas and [2+2+2] Cyclotrimerization .

Quantitative Data: Catalytic Efficiency

The following table summarizes the comparative catalytic efficiency of various transition metal complexes utilizing bis(2-chlorobenzyl)cyanamide as a substrate/ligand. The data highlights the superior turnover numbers (TON) achieved by phosphinous acid-based osmium complexes due to lower ring strain in the transition state [1].

| Catalyst System | Application | Temp (°C) | Time (h) | Yield (%) | TON |

| [RuCl2(η⁶-p-cymene)(PMe2OH)] | Hydration to Urea | 60 | 4 | 92 | 92 |

| [OsCl2(η⁶-p-cymene)(PMe2OH)] | Hydration to Urea | 40 | 2 | 98 | 98 |

| ZnCl2 (Aqueous/Acetone) | Hydration to Urea | 80 | 12 | 81 | 16 |

| Ni(cod)2 / IMes | [2+2+2] Cycloaddition | 80 | 6 | 88 | 44 |

| Sc(OTf)3 (10 mol%) | Guanylation | 100 | 8 | 91 | 9 |

Table 1: Performance metrics of metal-catalyzed reactions involving bis(2-chlorobenzyl)cyanamide. Yields represent isolated, purified products.

Workflow 1: Catalytic Hydration to Ureas

The hydration of cyanamides to ureas typically requires harsh conditions. However, coordination of bis(2-chlorobenzyl)cyanamide to a soft Lewis acid like Ru(II) or Os(II) activates the nitrile. The intramolecular nucleophilic attack by the OH group of a coordinated phosphinous acid ligand drives the reaction efficiently in pure water [1]. Zinc(II) halides can also mediate this hydration without co-catalysts, forming stable [ZnX2(NCNR2)2] intermediates [3].